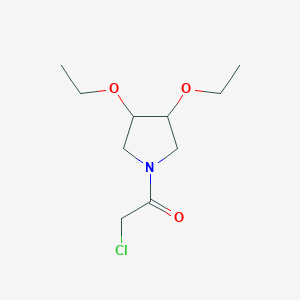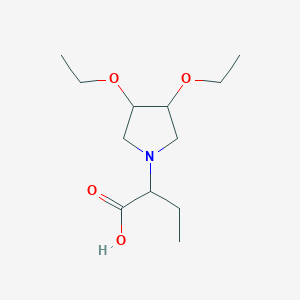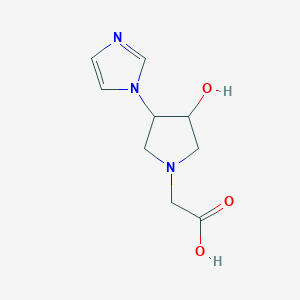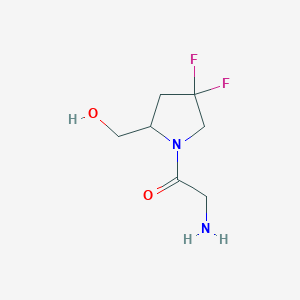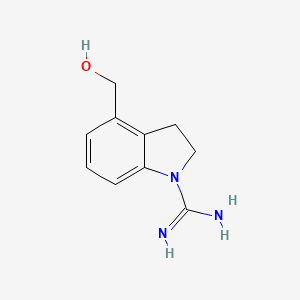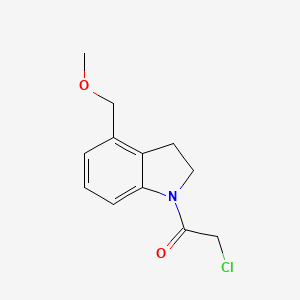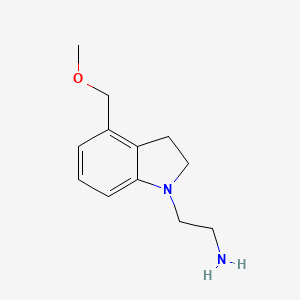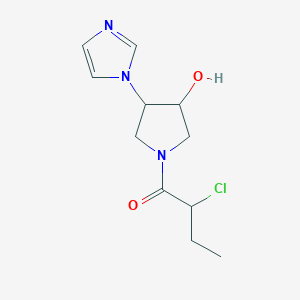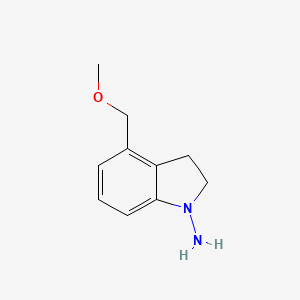![molecular formula C11H13N3OS B1478363 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol CAS No. 2097992-92-0](/img/structure/B1478363.png)
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol
Übersicht
Beschreibung
“1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol” is a novel compound that has been designed and synthesized . It is a derivative of thiazolo[5,4-b]pyridine, which is a heterocyclic compound . The molecular formula of this compound is C11H13N3OS and it has a molecular weight of 235.31 g/mol.
Synthesis Analysis
The synthesis of this compound involves a series of steps starting from commercially available substances . The process is efficient and yields moderate to good results .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
This compound has been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular formula (C11H13N3OS) and molecular weight (235.31 g/mol).Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazolo[5,4-b]pyridine, zu denen auch „1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol“ gehört, weisen laut Berichten eine hohe antioxidative Aktivität auf . Damit könnten sie sich potenziell für die Behandlung von Krankheiten eignen, die durch oxidativen Stress verursacht werden.
Antibakterielle Aktivität
Es wurde festgestellt, dass diese Verbindungen antimikrobielle Eigenschaften besitzen . Dies lässt darauf schließen, dass sie zu neuen antimikrobiellen Medikamenten entwickelt werden könnten, die zur Bekämpfung resistenter Bakterienstämme beitragen.
Herbizide Aktivität
Thiazolo[5,4-b]pyridine wurden als herbizide Aktivität aufweisend identifiziert . Das bedeutet, dass sie bei der Entwicklung neuer Herbizide eingesetzt werden könnten.
Entzündungshemmende Aktivität
Es wurde gezeigt, dass diese Verbindungen entzündungshemmende Wirkungen haben . Dies lässt darauf schließen, dass sie zur Behandlung von Entzündungskrankheiten eingesetzt werden könnten.
Antifungale Aktivität
Thiazolo[5,4-b]pyridine sollen antifungale Eigenschaften besitzen . Dies könnte zur Entwicklung neuer Antimykotika führen.
Antitumoraktivität
Es wurde festgestellt, dass diese Verbindungen Antitumoraktivitäten besitzen . Dies lässt darauf schließen, dass sie bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden könnten.
Phosphoinositid-3-Kinase-Inhibition
Eine Reihe neuartiger 2-Pyridyl-, 4-Morpholinyl-substituierter Thiazolo[5,4-b]pyridin-Analoga wurde entworfen und synthetisiert, und diese N-heterocyclischen Verbindungen zeigten eine potente Phosphoinositid-3-Kinase (PI3K)-inhibitorische Aktivität . Dies lässt darauf schließen, dass sie zur Behandlung von Krankheiten im Zusammenhang mit dem PI3K-Signalweg eingesetzt werden könnten.
Histamin-H3-Rezeptor-Antagonismus
Einige Vertreter dieser Klasse wurden als Histamin-H3-Rezeptor-Antagonisten beschrieben . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Allergien und anderen Erkrankungen im Zusammenhang mit dem Histamin-H3-Rezeptor hin.
Wirkmechanismus
Target of Action
The primary target of the compound “1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol” is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, the PI3K, by inhibiting its activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of the PI3K enzymatic activity .
Biochemical Pathways
The inhibition of PI3K by the compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell growth, proliferation, and survival . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to the inhibition of cancer cell growth and proliferation .
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to the disruption of the PI3K/AKT/mTOR pathway . This can result in the inhibition of cell growth and proliferation, particularly in cancer cells where this pathway is often overactive .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) enzymes . This compound interacts with various enzymes, proteins, and other biomolecules, including PI3Kα, PI3Kγ, and PI3Kδ, exhibiting potent inhibitory activity with nanomolar IC50 values . The nature of these interactions involves binding to the kinase through key hydrogen bonds, which is essential for its inhibitory potency .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by targeting the PI3K signaling pathway, which is critical for cell growth, survival, proliferation, and differentiation . By inhibiting PI3K, this compound can affect cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for tumor-targeted therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly PI3K enzymes . The compound’s thiazolo[5,4-b]pyridine core is directly involved in binding to the kinase, forming key hydrogen bonds that inhibit the enzyme’s activity . This inhibition leads to downstream effects on cell signaling pathways and gene expression, contributing to its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent inhibitory activity with minimal adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and the compound’s therapeutic window are critical considerations for its use in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity . The compound’s metabolism can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects . Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function . The compound interacts with transporters and binding proteins that influence its localization and accumulation . These interactions can affect the compound’s efficacy and safety, making it essential to study its transport and distribution patterns .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c15-8-3-6-14(7-4-8)11-13-9-2-1-5-12-10(9)16-11/h1-2,5,8,15H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQKYYPNSADQEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=C(S2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



